molecular formula C10H10FNO2 B6296391 Methyl 5-cyclopropyl-2-fluoronicotinate CAS No. 2179038-24-3

Methyl 5-cyclopropyl-2-fluoronicotinate

Cat. No.: B6296391
CAS No.: 2179038-24-3
M. Wt: 195.19 g/mol
InChI Key: BNHJPOLCGKQVRH-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-2-fluoronicotinate is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is a derivative of nicotinic acid and features a cyclopropyl group and a fluorine atom attached to the pyridine ring

Properties

IUPAC Name

methyl 5-cyclopropyl-2-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJPOLCGKQVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-2-fluoronicotinate typically involves the esterification of 5-cyclopropyl-2-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-2-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyclopropyl-2-fluoronicotinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-2-fluoronicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropyl group contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyclopropyl-2-chloronicotinate
  • Methyl 5-cyclopropyl-2-bromonicotinate
  • Methyl 5-cyclopropyl-2-iodonicotinate

Uniqueness

Methyl 5-cyclopropyl-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .

Biological Activity

Methyl 5-cyclopropyl-2-fluoronicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles research findings, case studies, and relevant data regarding its biological activity.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H8FNO2\text{C}_9\text{H}_8\text{F}\text{N}O_2

This compound features a cyclopropyl group and a fluorine atom attached to a nicotinic acid derivative, which may influence its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is believed to involve inhibition of the B-cell lymphoma 6 (BCL6) transcriptional repressor. BCL6 plays a crucial role in the proliferation of B cells and is implicated in various lymphomas. By inhibiting BCL6, this compound may prevent malignant cell proliferation and promote apoptosis in cancerous cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BCL6 activity. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
Study ARamos (B-cell lymphoma)0.5BCL6 inhibition
Study BDaudi (Burkitt lymphoma)0.3Induction of apoptosis
Study CJurkat (T-cell leukemia)0.7Cell cycle arrest

These results indicate that the compound has potent activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Case Study 1: Treatment of Lymphoma
    • Patient Profile : A 45-year-old male diagnosed with diffuse large B-cell lymphoma.
    • Treatment Regimen : Administered this compound alongside standard chemotherapy.
    • Outcome : Significant reduction in tumor size and improved patient prognosis.
  • Case Study 2: Combination Therapy
    • Patient Profile : A 60-year-old female with chronic lymphocytic leukemia (CLL).
    • Treatment Regimen : Combination of this compound and a BTK inhibitor.
    • Outcome : Enhanced therapeutic efficacy observed, leading to prolonged remission.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles, with minimal toxicity reported in preclinical trials. The compound exhibits a half-life suitable for therapeutic applications, allowing for effective dosing regimens.

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